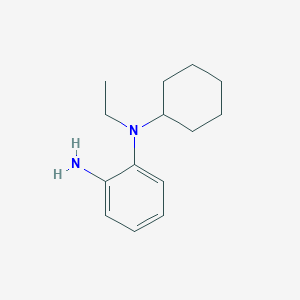
N~1~-cyclohexyl-N~1~-ethyl-1,2-benzenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Reductions with Lithium in Amines and Ethylenediamine
This research discusses reductions of various compounds with lithium and ethylenediamine, using low molecular weight amines as solvents. The study includes the application of these reactions to the debenzylation of N-benzylamide and lactams, resistant to hydrogenolysis with hydrogen and a catalyst (Garst et al., 2000).
Electrode Surface Derivatization with N,N,N′,N′-tetraalkyl-1,4-benzenediamine Derivatives
This study focuses on the derivatization of electrode surfaces using derivatives of N,N,N′,N′-tetraalkyl-1,4-benzenediamine. It explores the application of these derivatives in modifying electrode surfaces for redox behavior consistent with surface-bound N,N,N′,N′-tetraalkyl-1,4-benzenediamine derivatives (Buchanan et al., 1983).
SNAr Reaction with Diamines under High Pressure
The study examines the SNAr reaction of 2,3,5,6-tetrachloronitrobenzene with various diamines under high pressure, including ethylenediamine. It highlights the formation of cyclization products and the impact of different diamines on the reaction outcomes (Ibata et al., 1995).
Synthesis of Host Molecules for Channel Inclusion Compounds
This research involved the synthesis of host molecules, such as 1,3-Benzenediamine, N,N′-bis(4,6-dichloro-1,3,5-triazine-2-yl), which form channel inclusion compounds. The study delves into the crystalline structure and the inclusion properties of these compounds (Sheynin et al., 2006).
Synthesis and Photophysical Properties of Schiff Bases for Cu2+ Detection
This paper discusses the synthesis of water-soluble Schiff bases derived from different diamines, including 1,2-ethylenediamine and 1,2-cyclohexanediamine. The study explores the application of these bases as fluorescence sensors for detecting Cu2+ in water and living cells (Zhou et al., 2012).
Propiedades
IUPAC Name |
2-N-cyclohexyl-2-N-ethylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-16(12-8-4-3-5-9-12)14-11-7-6-10-13(14)15/h6-7,10-12H,2-5,8-9,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHINSVQNNRWSRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B1317729.png)
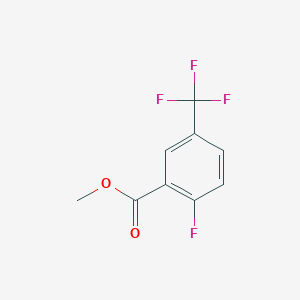

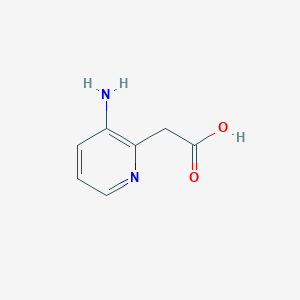
![Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1317753.png)
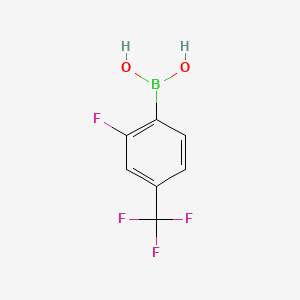
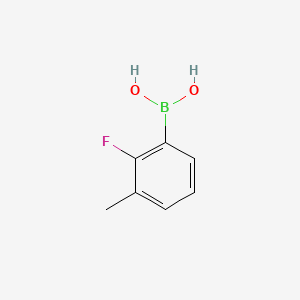
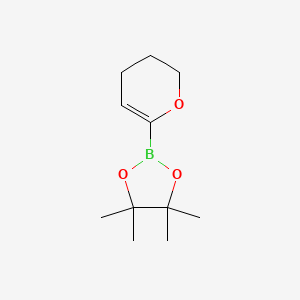

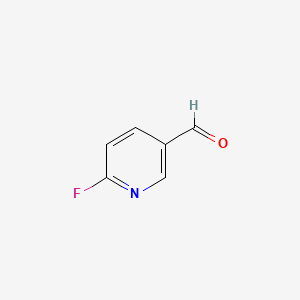
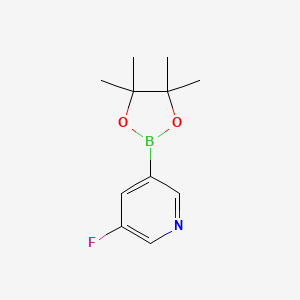
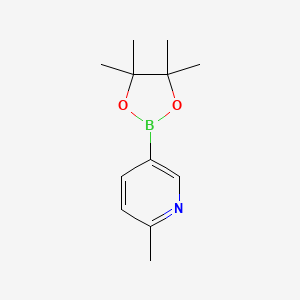
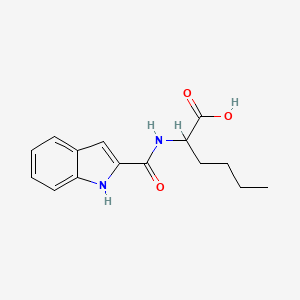
![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)